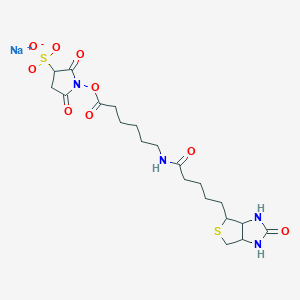

Sulfo-N-succinimidyl 6-(Biotinamido)hexanoat, Natriumsalz

Übersicht

Beschreibung

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a water-soluble biotinylation reagent. It is widely used in biochemical research for labeling proteins, peptides, and other molecules that contain primary amines. This compound is particularly valuable due to its ability to form stable amide bonds with primary amines, facilitating the attachment of biotin to various biomolecules.

Wissenschaftliche Forschungsanwendungen

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt has a wide range of applications in scientific research:

Biochemistry: Used for labeling proteins and peptides to study protein-protein interactions and enzyme activities.

Molecular Biology: Facilitates the biotinylation of nucleic acids for use in hybridization assays and other molecular biology techniques.

Medicine: Employed in the development of diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

Industry: Used in the production of biotinylated reagents for various biochemical assays and diagnostic kits.

Wirkmechanismus

Target of Action

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .

Mode of Action

The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .

Pharmacokinetics

It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.

Result of Action

The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .

Action Environment

The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.

Biochemische Analyse

Biochemical Properties

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a protein crosslinker . It contains a spacer arm off the valeric acid side chain of D-biotin with an NHS ester group at its end . The NHS ester group at the end of this compound covalently binds to amine groups in proteins and other molecules, forming a stable amide linkage and releasing the NHS group . The 6-aminocaproic acid spacer of this compound greatly increases the length between a covalently modified molecule and the bicyclic biotin rings, leading to a better binding potential for avidin or streptavidin probes .

Cellular Effects

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt can be used for labeling cell surface proteins . This compound can bind to streptavidin and inhibit its ability to bind . This property makes it a valuable tool in the study of cell surface proteins and their roles in cellular processes.

Molecular Mechanism

The molecular mechanism of action of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt involves the formation of a stable amide linkage with amine groups in proteins and other molecules . This reaction releases the NHS group and results in the covalent binding of the compound to the target molecule . The presence of the 6-aminocaproic acid spacer allows for better binding potential with avidin or streptavidin probes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) and a spacer arm, such as hexanoic acid. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester. The resulting product is then sulfonated to increase its solubility in water.

Step 1: Biotin is reacted with hexanoic acid in the presence of DCC to form biotinylated hexanoic acid.

Step 2: The biotinylated hexanoic acid is then reacted with NHS to form the NHS ester.

Step 3: The NHS ester is sulfonated to produce Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and filtration, to ensure high purity and yield. The final product is typically dried under vacuum and stored under controlled conditions to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Primary amines, such as lysine residues on proteins.

Conditions: Mild alkaline conditions (pH 7.2-8.5) are optimal for the reaction.

Major Products

The major product formed from the reaction of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt with primary amines is a biotinylated molecule. This biotinylated molecule can then be used for various applications, including affinity purification and detection assays.

Vergleich Mit ähnlichen Verbindungen

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is unique due to its water solubility and the presence of a spacer arm that reduces steric hindrance, enhancing the accessibility of biotin for avidin or streptavidin binding. Similar compounds include:

N-hydroxysuccinimidyl biotin: Lacks the spacer arm, which can result in steric hindrance.

Sulfo-NHS-LC-Biotin: Contains a longer spacer arm, providing even greater accessibility but may be less stable.

Biotin-X-NHS: Another biotinylation reagent with a different spacer arm, offering varying degrees of accessibility and stability.

These compounds are used in similar applications but differ in their solubility, stability, and the length of the spacer arm, which can affect their performance in specific assays.

Biologische Aktivität

Sulfo-N-succinimidyl 6-(biotinamido)hexanoate, sodium salt, commonly referred to as Sulfo-NHS-LC-Biotin , is a water-soluble biotinylation reagent widely utilized in biological research for labeling proteins and antibodies. This compound is particularly valued for its ability to selectively modify primary amines in proteins without penetrating cell membranes, making it ideal for surface protein labeling. The following sections delve into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₂₀H₂₉N₄NaO₉S₂

- Molecular Weight : 556.59 g/mol

- CAS Number : 127062-22-0

- Solubility : Soluble in water (10 mg/mL), DMF, and DMSO

- Reactivity : Reacts with primary amines to form stable amide bonds

Sulfo-NHS-LC-Biotin functions through the formation of an irreversible bond with primary amines. The sulfo-NHS group enhances water solubility compared to traditional NHS esters and prevents cellular uptake due to its negative charge. This characteristic allows for selective labeling of proteins on the cell surface while avoiding intracellular modifications .

Applications in Research

- Protein Labeling : Primarily used for biotinylating antibodies and proteins to facilitate their detection through streptavidin-based systems.

- Cell Surface Labeling : Due to its impermeability, it is employed to label surface proteins on live cells without affecting intracellular components.

- Biosensor Development : Used in the functionalization of biosensors, enhancing their sensitivity and specificity by immobilizing biomolecules onto sensor surfaces .

Case Study 1: Antibody Labeling

A study demonstrated the efficacy of Sulfo-NHS-LC-Biotin in labeling antibodies for use in ELISA assays. The biotinylated antibodies showed enhanced binding affinity to streptavidin-coated plates, leading to improved detection limits compared to non-biotinylated controls. The optimal conditions for biotinylation were found at pH 7.4, which facilitated maximum reaction efficiency .

Case Study 2: Surface Protein Analysis

Research involving schistosome parasites utilized Sulfo-NHS-LC-Biotin to label surface proteins. This approach allowed for the identification of specific antigens that could be targeted for vaccine development. The study highlighted the reagent's ability to selectively label proteins without permeating the cell membrane, thus preserving the integrity of intracellular components .

Comparative Analysis of Biotinylation Reagents

| Reagent Name | Spacer Length (Angstroms) | Cell Permeability | Application |

|---|---|---|---|

| Sulfo-NHS-LC-Biotin | 22.4 | Cell-impermeant | Protein/Antibody labeling |

| NHS-Biotin | 11.4 | Cell-permeable | General biotinylation |

| Biotin-XX-NHS | 36 | Cell-impermeant | Surface protein labeling |

This table illustrates how different biotinylation reagents vary in spacer length and permeability, influencing their specific applications in biological research.

Eigenschaften

IUPAC Name |

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLCLUQNFDIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N4NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405518 | |

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191671-46-2 | |

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.